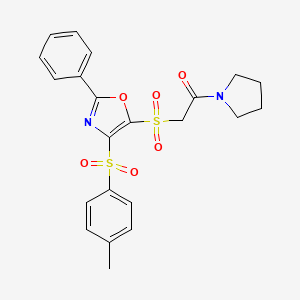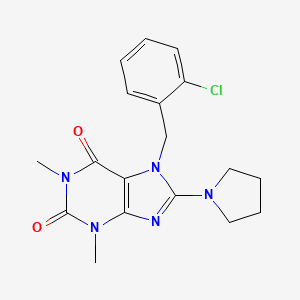![molecular formula C23H28N4O8S B2712841 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-67-6](/img/structure/B2712841.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” has a molecular formula of C23H28N4O8S . It has an average mass of 520.555 Da and a monoisotopic mass of 520.162781 Da . This product is intended for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular formula of C23H28N4O8S, an average mass of 520.555 Da, and a monoisotopic mass of 520.162781 Da . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides containing s-triazine rings, synthesized through low-temperature interfacial polycondensation, have been studied for their inherent viscosities, solubility in polar solvents, and thermal stability. These materials, characterized by IR and 1H-NMR spectroscopy, X-ray diffraction, and thermogravimetry, demonstrate significant potential in high-performance polymer applications due to their thermal stability and solubility characteristics (Sagar et al., 1997).
Corrosion Inhibition
The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid media. This research provides insights into the application of oxadiazole derivatives in protecting metals against corrosion, highlighting their high efficiency and adsorption characteristics, which may relate to the structural considerations of similar compounds (Bouklah et al., 2006).
Organic Electronics
In the realm of organic electronics, specifically organic light-emitting diodes (OLEDs), pyridine- and oxadiazole-containing compounds have been synthesized and applied as efficient hole-blocking materials. This work underscores the potential of such compounds in improving the performance of OLEDs through enhanced electron-injection/hole-blocking layers (Wang et al., 2001).
Advanced Materials Design
Research into the synthesis and structural analysis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has provided insights into their potential applications in materials science. These compounds exhibit interesting properties such as potent antioxidant activity and significant antibacterial effects, which may be leveraged in designing materials with built-in biocidal or stability-enhancing features (Karanth et al., 2019).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8S/c1-31-11-9-27(10-12-32-2)36(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(35-23)17-13-18(33-3)15-19(14-17)34-4/h5-8,13-15H,9-12H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXYKCPCHKZHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

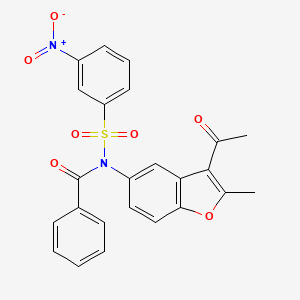

![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)


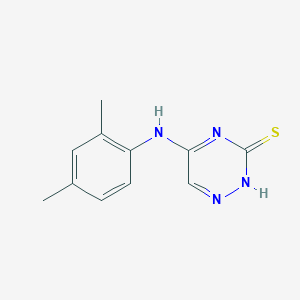
![4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol](/img/structure/B2712768.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2712770.png)
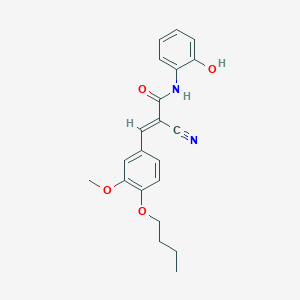
![Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2712774.png)
